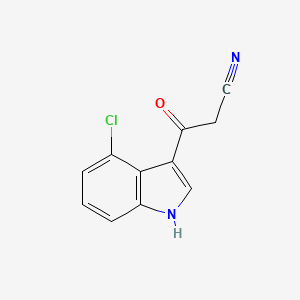

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile

説明

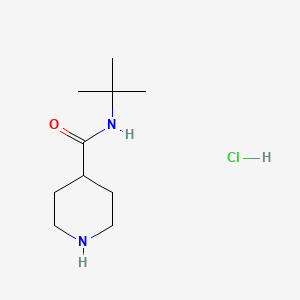

3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3CPO, is a synthetic compound used in a variety of scientific research applications. It is a nitrogen-containing compound with a molecular weight of 229.64 g/mol and a melting point of 254-255°C. 3CPO is a white, crystalline solid at room temperature, and is soluble in water and organic solvents.

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a precursor in the synthesis of various heterocyclic compounds. This chemical has been used in multiple methods for creating different heterocyclic structures, showcasing its reactivity and synthetic importance. Recent progress in its application for synthesizing heterocyclic compounds highlights its significance in chemical research (Fadda et al., 2014).

Development of Carbazoles and Oxepino Derivatives

This compound has been utilized in Rhodium-catalyzed oxidative annulation reactions with internal alkynes to develop a series of substituted carbazoles and 4H-oxepino derivatives. These compounds are notable for their intense fluorescence in solid state, which opens up potential applications in materials science and bioimaging (Zhou et al., 2017).

Creation of Pyridine-3-carbonitrile Derivatives

A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles has been employed for the creation of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These structures are intriguing due to their potential in various chemical and pharmaceutical applications (Muthu et al., 2018).

Synthesis of Pyrazole Derivatives

The compound is also a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have been evaluated as antioxidant agents. This highlights its role in the development of new pharmaceutical compounds with potential health benefits (El‐Mekabaty et al., 2016).

Facilitating Multi-component Chemical Reactions

In the domain of organic synthesis, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is instrumental in facilitating multi-component chemical reactions. These reactions typically involve the formation of multiple bonds and ring structures in a single operational step, demonstrating its versatility in organic synthesis (Krishnammagari et al., 2019).

作用機序

Target of Action

The primary target of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from molecules, playing a crucial role in many cellular processes such as signal transduction pathways .

Mode of Action

The compound interacts with phosphatases, leading to a change in the enzyme’s activity . This interaction can alter the phosphorylation state of various proteins within the cell, potentially impacting numerous cellular processes .

Biochemical Pathways

The compound’s interaction with phosphatases can affect various biochemical pathways. For instance, it can influence signal transduction pathways, which are critical for cellular communication and response to external stimuli . The exact downstream effects would depend on the specific phosphatases targeted and the proteins they act upon.

Result of Action

The molecular and cellular effects of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile’s action would depend on the specific cellular context. Given its interaction with phosphatases, it could potentially influence a wide range of cellular processes, from protein function to signal transduction .

特性

IUPAC Name |

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVRCOYPRROSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)

![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)